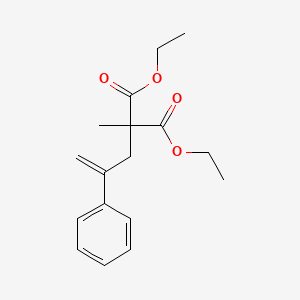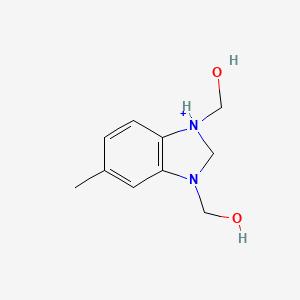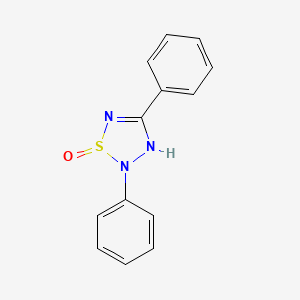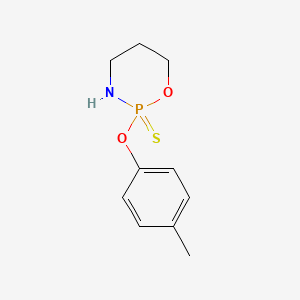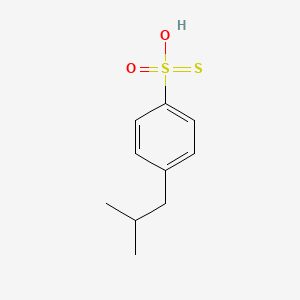![molecular formula C22H18O4 B14264095 Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis- CAS No. 153594-47-9](/img/structure/B14264095.png)
Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- is a chemical compound with the molecular formula C22H18O4 and a molecular weight of 346.38 It is characterized by the presence of two benzaldehyde groups connected through a 1,2-phenylenebis(methyleneoxy) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- typically involves the reaction of 1,2-bis(bromomethyl)benzene with benzaldehyde derivatives in the presence of a base such as sodium hydroxide (NaOH) . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by benzaldehyde groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: N-bromosuccinimide (NBS) for bromination, sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
科学的研究の応用
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
Benzaldehyde: A simpler compound with a single aldehyde group.
4,4’-Diformylbiphenyl: Contains two aldehyde groups on a biphenyl scaffold.
Bis-crown ethers: Compounds with two crown ether moieties linked by different chains.
Uniqueness
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
153594-47-9 |
|---|---|
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
4-[[2-[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C22H18O4/c23-13-17-5-9-21(10-6-17)25-15-19-3-1-2-4-20(19)16-26-22-11-7-18(14-24)8-12-22/h1-14H,15-16H2 |
InChIキー |
HMHVEMFGOISTKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)COC3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
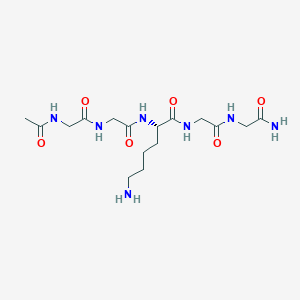

![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
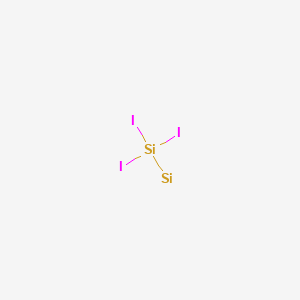
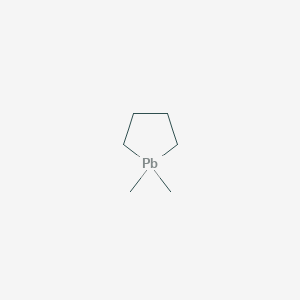
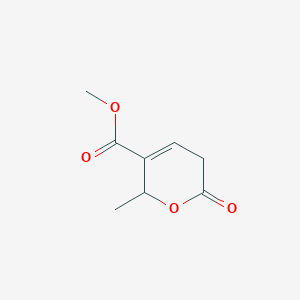
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
